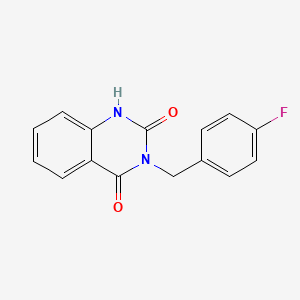![molecular formula C22H22N2O7 B2680015 1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1358249-47-4](/img/structure/B2680015.png)
1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of the nitrogen atom makes piperidine a key structure in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of piperidine derivatives can be complex and varies greatly depending on the specific compound being synthesized . Common methods for synthesizing piperidines include the reduction of pyridines, the cyclization of linear amines, and the rearrangement of other nitrogen-containing compounds .Molecular Structure Analysis
The molecular formula of this compound is C22H22N2O7, and its molecular weight is 426.425. It contains a piperidine ring, which is a common structure in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions of piperidine derivatives can be quite diverse, depending on the specific compound and its functional groups . Piperidines can undergo a variety of reactions, including alkylation, acylation, and various types of cycloaddition reactions .Applications De Recherche Scientifique
Synthesis and Evaluation of Protoporphyrinogen IX Oxidase Inhibitors
Research by Li et al. (2005) explored the synthesis of trifluoromethyl-substituted compounds, analyzing their crystal structures and potential as protoporphyrinogen IX oxidase inhibitors. Although not directly related to the specific compound of interest, this study demonstrates the approach to synthesizing and evaluating compounds with potential biochemical applications (Li et al., 2005).
Histamine H3 Receptor Ligands
Amon et al. (2007) discussed the development of fluorescence-tagged nonimidazole histamine H3 receptor ligands derived from piperidine. These compounds exhibit potent histamine hH3 receptor affinities and could serve as tools for understanding the binding site on the histamine H3 receptor (Amon et al., 2007).
Neuroleptic Agents Synthesis
Botteghi et al. (2001) described the synthesis of Fluspirilen and Penfluridol, neuroleptic agents that incorporate piperidine or piperazine moieties, highlighting a key synthesis route involving rhodium-catalyzed hydroformylation. This example showcases the application of complex organic synthesis techniques in developing pharmaceuticals (Botteghi et al., 2001).
Antimicrobial Agents
Jadhav et al. (2017) synthesized and evaluated a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. This research demonstrates the ongoing exploration of novel compounds for their antimicrobial properties, providing a context for studying various piperidine derivatives (Jadhav et al., 2017).
Corrosion Inhibition
Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. While focusing on a different application area, this study illustrates the diverse potential uses of piperidine derivatives in scientific research (Kaya et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
methyl 6,7-dimethoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-27-14-7-5-6-13(8-14)23-21(25)12-31-18-11-17(22(26)30-4)24-16-10-20(29-3)19(28-2)9-15(16)18/h5-11H,12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRTGNODIUOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2679932.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2679935.png)
![5-[4-(1H-imidazol-1-yl)phenyl]isoxazole](/img/structure/B2679937.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide](/img/structure/B2679939.png)
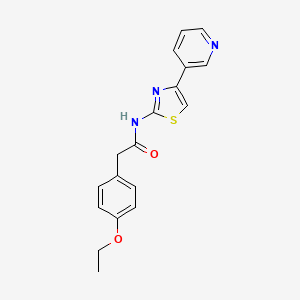
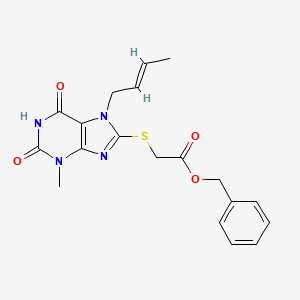
![Spiro[3.3]heptane-2-carbaldehyde](/img/structure/B2679945.png)
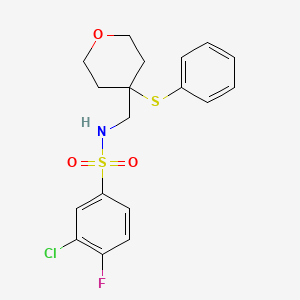
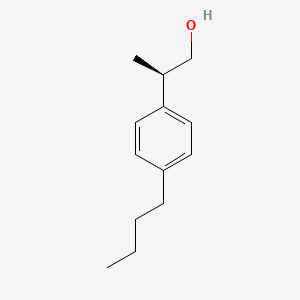
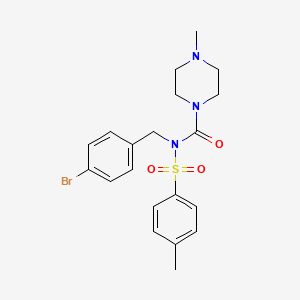
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)
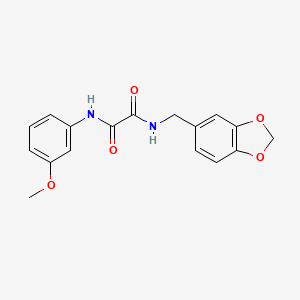
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2679954.png)
